3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S3057006
CAS No.
2291364-01-5
M.F
C13H11IN2O3
M. Wt
370.146
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dion...

CAS Number

2291364-01-5

Product Name

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H11IN2O3

Molecular Weight

370.146

InChI

InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

YQXFKPAMIWXXHW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I

Solubility

not available

Protein Degradation:

Lenalidomide is known to target and degrade certain proteins through a process called targeted protein degradation (TPD) []. 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, due to its structural similarity, might be investigated for its potential to induce TPD of specific proteins of interest. This could be a valuable tool for researchers studying protein function and developing new therapeutic strategies.

Immunomodulation:

Lenalidomide has immunomodulatory properties, meaning it can influence the immune system. Research suggests it works through multiple mechanisms, including stimulating T cell activity and inhibiting the growth of blood vessel tumors. Given the structural similarity, 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione could be explored for its potential immunomodulatory effects. This could be relevant for research in autoimmune diseases, cancer, and other conditions where immune system regulation is important.

Development of PROTAC Molecules:

PROTAC (Proteolysis-Targeting Chimeras) are a class of molecules designed to hijack the body's natural protein degradation machinery to eliminate specific proteins. Lenalidomide analogs have been used as starting points for PROTAC development []. 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione could be investigated as a potential starting point for the development of novel PROTAC molecules targeting specific proteins.

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound characterized by its unique structure, which combines an isoindoline core with a piperidine moiety. The molecular formula for this compound is C₁₃H₁₁I N₂O₂, and it has a molecular weight of approximately 370.14 g/mol. The presence of iodine in its structure contributes to its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry .

Typical of both the piperidine and isoindoline functionalities. Notably, it can participate in:

  • Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.
  • Condensation reactions: The diketone structure allows for reactions with amines or other nucleophiles to form more complex molecules.
  • Reduction reactions: The carbonyl groups in the isoindoline segment can be reduced to alcohols or other functional groups, altering the compound's properties and biological activity .

The synthesis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:

  • Formation of the isoindoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the iodine substituent: Iodination can be performed using iodine monochloride or other iodine sources under controlled conditions.
  • Piperidine ring formation: This often involves the reaction of an appropriate amine with a diketone precursor under acidic or basic conditions to yield the final product .

The primary applications of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lie in medicinal chemistry and drug development. Its potential as a therapeutic agent for diseases associated with IKZF2 dysregulation makes it valuable in cancer research. Furthermore, its structural features may allow for modifications that enhance its pharmacological properties or reduce toxicity .

Interaction studies involving this compound typically focus on its binding affinity to IKZF proteins and related targets. Preliminary data suggest that it may inhibit the activity of IKZF2, leading to reduced levels of this protein in cellular assays. Such interactions are crucial for understanding its mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:

Compound NameStructureUnique Features
LenalidomideC13H11N3O3Known for immunomodulatory effects; used in multiple myeloma treatment.
PomalidomideC13H11N3O4A derivative of lenalidomide with enhanced potency against resistant cancer cells.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H11BrN2O2Similar halogenation pattern; different halogen may affect biological activity.

These compounds are unique due to their specific halogen substituents and varying functional groups, which influence their biological activities and therapeutic applications.

XLogP3

0.8

Dates

Modify: 2023-08-18

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